molecular formula C17H18O2 B160496 Benzoin isopropyl ether CAS No. 6652-28-4

Benzoin isopropyl ether

Cat. No.: B160496
CAS No.: 6652-28-4
M. Wt: 254.32 g/mol
InChI Key: MSAHTMIQULFMRG-UHFFFAOYSA-N
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Description

Benzoin isopropyl ether is an organic compound with the molecular formula C17H18O2. It is characterized by the presence of two phenyl groups and an isopropyl ether group. This compound is commonly used in various industrial applications, including as a photosensitizer in the production of unsaturated polyesters and printing plates .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoin isopropyl ether can be synthesized through the etherification of benzoin with isopropyl iodide. The reaction typically involves the use of a base such as potassium carbonate to facilitate the etherification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of environmentally benign catalysts. For example, NiAlCe-hydrotalcite has been shown to be an efficient catalyst for the one-step synthesis of this compound, achieving high selectivity and conversion rates .

Chemical Reactions Analysis

Types of Reactions: Benzoin isopropyl ether undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzil isopropyl ether.

    Reduction: It can be reduced to form benzoin isopropyl alcohol.

    Substitution: It can undergo nucleophilic substitution reactions to form different ether derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkoxides and thiolates can be used under basic conditions.

Major Products:

Scientific Research Applications

Benzoin isopropyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoin isopropyl ether involves its role as a photoinitiator. When exposed to ultraviolet light, it undergoes homolytic cleavage to form free radicals. These free radicals initiate the polymerization of monomers, leading to the formation of polymers. The molecular targets include the double bonds in the monomers, and the pathways involved are free radical polymerization pathways .

Comparison with Similar Compounds

  • Benzoin methyl ether
  • Benzoin ethyl ether
  • Benzoin butyl ether

Comparison: Benzoin isopropyl ether is unique due to its specific isopropyl group, which imparts distinct physical and chemical properties. Compared to benzoin methyl ether and benzoin ethyl ether, this compound has a higher boiling point and different solubility characteristics. Its larger alkyl group also affects its reactivity and the types of reactions it can undergo .

Properties

IUPAC Name

1,2-diphenyl-2-propan-2-yloxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-13(2)19-17(15-11-7-4-8-12-15)16(18)14-9-5-3-6-10-14/h3-13,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAHTMIQULFMRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884324
Record name Ethanone, 2-(1-methylethoxy)-1,2-diphenyl-
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Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6652-28-4
Record name Benzoin isopropyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6652-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethanone, 2-(1-methylethoxy)-1,2-diphenyl-
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Record name Ethanone, 2-(1-methylethoxy)-1,2-diphenyl-
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Record name Ethanone, 2-(1-methylethoxy)-1,2-diphenyl-
Source EPA DSSTox
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Record name 2-(1-methylethoxy)-1,2-diphenylethan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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